Heptyl hexanoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

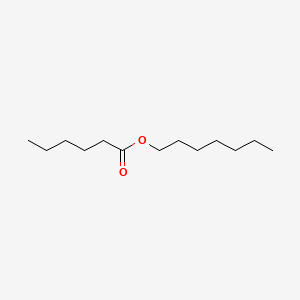

Structure

3D Structure

属性

IUPAC Name |

heptyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-5-7-8-10-12-15-13(14)11-9-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKCBKVWQYEUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220050 | |

| Record name | Heptyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-72-3 | |

| Record name | Heptyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6976-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Heptyl Hexanoate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl hexanoate (B1226103), a fatty acid ester, is a molecule of interest in various scientific domains, from flavor and fragrance chemistry to potential applications in biological systems. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies pertaining to heptyl hexanoate. It also explores a hypothetical signaling pathway relevant to drug development, based on the known biological activities of similar lipid molecules. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and application.

Chemical Properties and Structure

This compound is the ester formed from the condensation of hexanoic acid and heptanol. Its chemical and physical properties are summarized in the tables below.

Identification and Nomenclature

| Parameter | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Hexanoic acid, heptyl ester; n-Heptyl hexanoate; Heptyl caproate |

| CAS Number | 6976-72-3[1] |

| Molecular Formula | C13H26O2[1] |

| Canonical SMILES | CCCCCCCOC(=O)CCCCC[1] |

| InChI | InChI=1S/C13H26O2/c1-3-5-7-8-10-12-15-13(14)11-9-6-4-2/h3-12H2,1-2H3[1] |

| InChIKey | QEKCBKVWQYEUGY-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Unit |

| Molecular Weight | 214.34 | g/mol [1] |

| Boiling Point | 258.6 | °C at 760 mmHg |

| Density | 0.869 | g/cm³ |

| Refractive Index | 1.432 | |

| Flash Point | 109.6 | °C |

| Vapor Pressure | 0.0136 | mmHg at 25°C |

| Water Solubility | 1.132 | mg/L at 25°C (estimated) |

| logP (Octanol-Water Partition Coefficient) | 4.9 |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from hexanoic acid and 1-heptanol (B7768884) using Fischer esterification, a common method for ester synthesis.

Materials:

-

Hexanoic acid

-

1-Heptanol

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 1-heptanol (0.5 mol), hexanoic acid (0.6 mol, 1.2 equivalents), and toluene (50 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-2 mL) to the mixture.

-

Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the round-bottom flask. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue reflux until no more water is collected (approximately 2-4 hours).

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO₂ evolution.

-

Wash the organic layer with water.

-

Wash the organic layer with brine to remove any remaining water.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Diagram of Synthesis Workflow:

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of this compound in a sample matrix, such as a plant extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

Sample Preparation (for a plant extract):

-

Extraction: Extract the plant material with a suitable solvent (e.g., methanol (B129727) or dichloromethane) using a technique like maceration or Soxhlet extraction.

-

Concentration: Concentrate the extract using a rotary evaporator.

-

Dilution: Dilute the concentrated extract in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: Increase to 280 °C at a rate of 10 °C/min

-

Final hold: Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection Mode: Splitless

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40-500

Data Analysis:

-

Peak Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a known standard.

-

Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound.

Diagram of GC-MS Analysis Workflow:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are powerful tools for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve a small amount of purified this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation:

-

A standard NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H-NMR Chemical Shifts (in CDCl₃):

-

~4.05 ppm (triplet): -O-CH ₂-CH₂- (Heptyl chain)

-

~2.28 ppm (triplet): -C(=O)-CH ₂-CH₂- (Hexanoate chain)

-

~1.60 ppm (multiplet): -O-CH₂-CH ₂- and -C(=O)-CH₂-CH ₂-

-

~1.30 ppm (multiplet): -CH₂- chain protons

-

~0.89 ppm (triplet): -CH₃ protons of both heptyl and hexanoate chains

Expected ¹³C-NMR Chemical Shifts (in CDCl₃):

-

~174 ppm: -C =O (Ester carbonyl)

-

~64 ppm: -O-C H₂- (Heptyl chain)

-

~34 ppm: -C(=O)-C H₂- (Hexanoate chain)

-

~31, 29, 28, 26, 25, 22 ppm: -C H₂- chain carbons

-

~14 ppm: -C H₃ carbons

Diagram of NMR Analysis Logic:

Hypothetical Signaling Pathway in Drug Development

While direct evidence for the biological activity of this compound in mammalian systems is limited, its structure as a long-chain fatty acid ester suggests potential interactions with pathways known to be modulated by similar lipid molecules. Fatty acids and their derivatives are recognized as signaling molecules that can activate G protein-coupled receptors (GPCRs), such as GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).

Activation of GPR120 by long-chain fatty acids has been shown to mediate anti-inflammatory effects and improve insulin (B600854) sensitivity, making it a therapeutic target for metabolic diseases. It is plausible that this compound could act as a ligand for GPR120.

Hypothetical GPR120/FFAR4 Activation Pathway:

-

Ligand Binding: this compound binds to the GPR120 receptor on the cell surface.

-

G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the Gαq subunit of the associated G protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

-

DAG activates protein kinase C (PKC).

-

-

Cellular Response: The increase in intracellular Ca²⁺ and activation of PKC can lead to various cellular responses, including the modulation of gene expression related to inflammation and metabolism.

Diagram of Hypothetical Signaling Pathway:

References

An In-depth Technical Guide to Heptyl Hexanoate: CAS Registry Number and Identifiers

Heptyl hexanoate (B1226103), a fatty acid ester, is a compound of interest for researchers and professionals in drug development and chemical synthesis. This technical guide provides a comprehensive overview of its fundamental chemical identifiers, crucial for accurate documentation, database searches, and regulatory submissions. The information is presented to facilitate easy comparison and integration into research and development workflows.

Chemical Identity and Properties

Heptyl hexanoate is recognized by various nomenclature and registry systems. A summary of its key identifiers is provided in the table below.

| Identifier Type | Identifier | Source |

| CAS Registry Number | 6976-72-3 | [1][2][3][4] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Hexanoic acid, heptyl ester; n-Heptyl hexanoate; Heptyl caproate | [1][2][4][5] |

| Molecular Formula | C13H26O2 | [1][2][4] |

| Molecular Weight | 214.34 g/mol | [1] |

| InChI | InChI=1S/C13H26O2/c1-3-5-7-8-10-12-15-13(14)11-9-6-4-2/h3-12H2,1-2H3 | [1][2] |

| InChIKey | QEKCBKVWQYEUGY-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCCCCOC(=O)CCCCC | [1] |

| European Community (EC) Number | 230-239-8 | [1][4][5] |

| PubChem CID | 81464 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to individual research and manufacturing processes. Standard esterification methods, such as Fischer-Speier esterification, are commonly employed, typically involving the reaction of hexanoic acid and heptanol (B41253) in the presence of an acid catalyst. Purification is often achieved through distillation. For precise analytical characterization, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are utilized to confirm purity and structure.[1][2]

Logical Relationship of Identifiers

To visually represent the relationship between the core chemical substance and its various identifiers, the following diagram illustrates the logical hierarchy.

Caption: Hierarchical relationship of this compound identifiers.

References

The Enigmatic Presence of Heptyl Hexanoate in the Plant Kingdom: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Heptyl hexanoate (B1226103), a volatile ester recognized for its characteristic fruity and waxy aroma, is a naturally occurring compound found in a variety of fruits and plants. While its presence contributes significantly to the unique flavor and scent profiles of these organisms, a comprehensive understanding of its distribution, concentration, and biosynthesis remains an area of active research. This technical guide synthesizes the current knowledge on the natural occurrence of heptyl hexanoate, details the analytical methodologies for its quantification, and explores its biosynthetic origins within the plant kingdom.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in several fruits, although its concentration can vary significantly depending on the species, cultivar, and ripening stage. While extensive quantitative data across a wide range of plant species is still being compiled, existing research provides valuable insights into its distribution.

It is important to note that much of the available literature focuses on the closely related ester, hexyl hexanoate. Due to the structural similarity and co-occurrence, data for hexyl hexanoate is often used as a proxy to infer the potential presence and analytical behavior of this compound. However, direct quantitative analysis is crucial for accurate characterization.

Below is a summary of available quantitative data for hexyl hexanoate, which can serve as a comparative reference. Further research is needed to establish a comprehensive database for this compound concentrations.

| Fruit/Plant Species | Cultivar/Variety | Plant Part | Concentration of Hexyl Hexanoate (µg/kg FW) | Reference(s) |

| Apple (Malus domestica) | Multiple Cultivars | Peel | > 700 (average) | [1] |

| Apple (Malus domestica) | Golden Delicious, Ning Qiu, Hong Kui | Peel and Pulp | Key odor compound | [2] |

| Passion Fruit (Passiflora edulis) | Multiple Varieties | Not Specified | 6% - 31% of total volatiles | [3] |

| Pear (Pyrus communis) | Multiple Cultivars | Fruit | Data available for various hexanoate esters | [4] |

Note: FW denotes fresh weight. The data for passion fruit is presented as a percentage of the total volatile compounds.

Experimental Protocols for Analysis

The analysis of this compound and other volatile esters in plant matrices is predominantly carried out using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is favored for its sensitivity, selectivity, and minimal sample preparation requirements.

Key Experiment: HS-SPME-GC-MS for this compound Quantification

1. Sample Preparation:

-

A representative sample of the fruit or plant material (e.g., 5-10 grams of homogenized pulp or finely ground leaves) is placed in a headspace vial (typically 20 mL).

-

To enhance the release of volatile compounds, a salt solution (e.g., saturated NaCl) can be added to the vial to increase the ionic strength of the matrix.

-

An internal standard (e.g., a deuterated ester or a structurally similar ester not naturally present in the sample) is added for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is then desorbed in the hot injection port of the gas chromatograph.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile esters.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Acquisition Mode: Data can be acquired in full scan mode for qualitative identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. The characteristic ions for this compound (m/z 99, 117, 43, 57, 41) would be monitored in SIM mode.[5]

-

4. Quantification:

-

The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of a pure this compound standard.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a multi-step process involving fatty acid metabolism and the subsequent esterification of an alcohol and an acyl-CoA. The pathway can be broadly divided into the formation of the two precursors, heptanol (B41253) and hexanoyl-CoA, followed by their condensation.

Proposed Biosynthetic Pathway:

The formation of fatty acid-derived esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[6] These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol substrate.[6]

The biosynthesis of the precursors for this compound is believed to proceed as follows:

-

Hexanoyl-CoA Biosynthesis: Hexanoic acid is a medium-chain fatty acid that can be synthesized in plants and is rapidly converted to its acyl-CoA derivative, hexanoyl-CoA, by an acyl-CoA synthetase.[4] The biosynthesis of C6 fatty acids can occur through modifications of the core fatty acid synthesis pathway.[3]

-

Heptanol Biosynthesis: The C7 alcohol, heptanol, is likely formed through the reduction of heptanal. The biosynthesis of odd-chain aldehydes and alcohols in plants is less common than that of their even-chain counterparts and may involve specific enzymatic pathways that are yet to be fully elucidated. Plant fatty acyl reductases (FARs) are responsible for generating fatty alcohols from acyl-CoA or acyl-ACP substrates.[7] It is plausible that a specific FAR is involved in the reduction of a C7 acyl substrate to heptanol.

The final step in the formation of this compound is the condensation of heptanol and hexanoyl-CoA, catalyzed by an alcohol acyltransferase (AAT). The specificity of different AATs for various alcohol and acyl-CoA substrates is a key determinant of the final ester profile of a fruit or plant.[6][8]

Logical Workflow and Pathway Diagrams

To visualize the analytical and biosynthetic processes, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Experimental workflow for the analysis of this compound.

Caption: Proposed biosynthetic pathway of this compound in plants.

Conclusion and Future Directions

This compound is a naturally occurring ester that contributes to the aromatic complexity of various fruits and plants. While analytical methods for its detection and quantification are well-established, there is a clear need for more extensive quantitative surveys across a broader range of plant species to fully understand its distribution and significance. Furthermore, while the general biosynthetic pathway for fatty acid esters is understood, the specific enzymes responsible for the production of the C7 alcohol precursor, heptanol, and the alcohol acyltransferases with a high affinity for heptanol remain to be fully characterized. Future research in these areas will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this valuable flavor and fragrance compound.

References

- 1. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C13H26O2 | CID 81464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant fatty acyl reductases: enzymes generating fatty alcohols for protective layers with potential for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Heptyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of heptyl hexanoate (B1226103), an ester recognized for its characteristic fruity aroma and applications in the flavor, fragrance, and pharmaceutical industries. This document outlines its fundamental physicochemical characteristics, details the experimental methodologies for their determination, and presents the data in a clear, comparative format.

Physicochemical Data Summary

Heptyl hexanoate (C₁₃H₂₆O₂) is the ester formed from the condensation of hexanoic acid and heptanol. Its physical properties are crucial for its application in various scientific and industrial fields. The following table summarizes the key physical data for this compound.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 258.6 - 259.0 | °C | @ 760 mmHg |

| Melting Point | -34.4 | °C | @ 760 mmHg |

| Molar Mass | 214.34 | g/mol | |

| Density | 0.859 - 0.869 | g/cm³ | @ 25 °C |

| Refractive Index | 1.421 - 1.432 | @ 20 °C | |

| Vapor Pressure | 0.0136 - 0.014 | mmHg | @ 25 °C (estimated) |

| Flash Point | 109.44 - 109.6 | °C | |

| logP (o/w) | 5.371 | (estimated) | |

| Water Solubility | 1.132 | mg/L | @ 25 °C (estimated) |

Note: The ranges in values reflect data from multiple sources.

Experimental Protocols

The determination of the physical properties of chemical compounds like this compound follows standardized and rigorous experimental protocols. While specific laboratory reports for this ester are not publicly detailed, the methodologies are based on established standards such as those from ASTM International.

1. Determination of Boiling Point

The boiling point of an ester such as this compound is typically determined using methods like distillation or the Thiele tube method, which are designed to measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A standardized approach for determining the boiling range of esters is outlined in ASTM D7398.[1][2][3]

-

Principle: Gas chromatography is used to determine the boiling range distribution. The sample is injected into a gas chromatograph, and the components are separated based on their boiling points. The retention time of the compound is correlated with its boiling point.

-

Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.

-

Procedure:

-

A calibration mixture with known boiling points is run to establish a retention time versus boiling point curve.

-

A small, precise volume of the this compound sample is injected into the gas chromatograph.

-

The column temperature is increased at a controlled rate, causing the components to elute in order of their boiling points.

-

The detector records the elution of the compound, and its boiling point is determined by comparing its retention time to the calibration curve.

-

The atmospheric pressure is recorded at the time of the experiment.

-

2. Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since this compound is a liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance until it solidifies. The ASTM E324 standard test method describes a common procedure for determining the melting range of organic chemicals.[4][5][6]

-

Principle: The method involves heating a small, finely powdered sample in a capillary tube and observing the temperature range from the initial to the final stage of melting. For liquids at room temperature, the principle is reversed by observing the freezing point upon cooling.

-

Apparatus: A melting point apparatus with a temperature-controlled block or a Thiele tube filled with a suitable heat-transfer fluid, a calibrated thermometer, and capillary tubes are required.

-

Procedure (for freezing point):

-

A sample of liquid this compound is placed in a small test tube.

-

The tube is slowly cooled, for instance, in a cooling bath.

-

The sample is gently stirred, and the temperature is monitored with a calibrated thermometer.

-

The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. This range is reported as the freezing/melting point.

-

Structure-Property Relationship

The physical properties of this compound are directly related to its molecular structure. The long alkyl chains of both the hexanoate and heptyl groups result in significant van der Waals forces, leading to a relatively high boiling point and low water solubility. The ester functional group introduces polarity, but the dominance of the nonpolar alkyl chains makes the molecule largely nonpolar.

Caption: Relationship between molecular structure and physical properties.

References

- 1. infinitalab.com [infinitalab.com]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. store.astm.org [store.astm.org]

- 5. infinitalab.com [infinitalab.com]

- 6. ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [en-standard.eu]

Spectroscopic Profile of Heptyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for heptyl hexanoate (B1226103), a fatty acid ester relevant in various research and development fields. The information presented herein includes Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) data, complete with detailed experimental protocols and a visual representation of its mass spectral fragmentation pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS is a cornerstone technique for the separation and identification of volatile compounds like heptyl hexanoate. The following table summarizes its key chromatographic and mass spectrometric characteristics.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₂₆O₂ | [1] |

| Molecular Weight | 214.34 g/mol | [1] |

| CAS Number | 6976-72-3 | [2] |

| Kovats Retention Index (Standard Non-Polar Column) | 1459, 1470 | [1] |

| Kovats Retention Index (Semi-Standard Non-Polar Column) | 1448, 1482 | [1] |

| Kovats Retention Index (Standard Polar Column) | 1683, 1703, 1706 | [1] |

The mass spectrum of this compound obtained by electron ionization (EI) is characterized by a series of fragment ions. The most abundant ions are listed in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 43 | 99.99 | [C₃H₇]⁺ |

| 117 | 97.22 | [C₆H₁₃O₂]⁺ (McLafferty rearrangement) |

| 99 | 73.37 | [C₆H₁₁O]⁺ |

| 41 | 69.79 | [C₃H₅]⁺ |

| 57 | 68.03 | [C₄H₉]⁺ |

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of fatty acid esters like this compound by GC-MS, based on established methodologies.[3][4][5]

1. Sample Preparation:

-

This compound, being a relatively volatile ester, can often be analyzed directly.

-

Dilute the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at a rate of 10 °C/min.

-

Final hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes.

Fragmentation Pathway of this compound

The fragmentation of this compound in an EI source is a key identifier. The following diagram illustrates the major fragmentation pathways.

Caption: Major fragmentation pathways of this compound under electron ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (CH₃ of hexanoate) | 0.90 | Triplet | 3H |

| H-b, c, d (CH₂ of hexanoate) | 1.30-1.35 | Multiplet | 6H |

| H-e (CH₂-COO) | 2.28 | Triplet | 2H |

| H-f (O-CH₂) | 4.05 | Triplet | 2H |

| H-g, h, i, j, k (CH₂ of heptyl) | 1.25-1.65 | Multiplet | 10H |

| H-l (CH₃ of heptyl) | 0.88 | Triplet | 3H |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 173.9 |

| C-2 (CH₂-COO) | 34.3 |

| C-3, C-4, C-5 (CH₂ of hexanoate) | 22.4, 24.8, 31.3 |

| C-6 (CH₃ of hexanoate) | 13.9 |

| C-1' (O-CH₂) | 64.4 |

| C-2', C-3', C-4', C-5', C-6' (CH₂ of heptyl) | 22.6, 25.9, 28.6, 29.0, 31.8 |

| C-7' (CH₃ of heptyl) | 14.0 |

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of fatty acid esters.[6][9]

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining well-resolved spectra.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse (zg) sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the combined spectroscopic analysis of this compound.

Caption: Workflow for the structural elucidation of this compound using GC-MS and NMR.

References

- 1. This compound | C13H26O2 | CID 81464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Heptyl hexanoate [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Hexyl hexanoate(6378-65-0) 1H NMR spectrum [chemicalbook.com]

- 8. PENTYL HEXANOATE(540-07-8) 1H NMR [m.chemicalbook.com]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to Heptyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl hexanoate (B1226103) (C₁₃H₂₆O₂) is an ester recognized for its characteristic fruity and waxy aroma, reminiscent of green, sappy notes.[1] This technical guide provides a comprehensive overview of its molecular and physicochemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications, primarily in the flavor and fragrance industries. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific disciplines where this compound may be of interest.

Molecular and Physicochemical Properties

Heptyl hexanoate is systematically known as this compound.[2] Key identifiers and properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Heptyl caproate, n-Heptyl hexanoate, Hexanoic acid, heptyl ester[1][2] |

| Molecular Formula | C₁₃H₂₆O₂[2] |

| CAS Number | 6976-72-3[2] |

| EINECS Number | 230-239-8[2] |

| PubChem CID | 81464[2] |

| SMILES | CCCCCCCOC(=O)CCCCC[2] |

| InChIKey | QEKCBKVWQYEUGY-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 214.34 g/mol [2] |

| Appearance | Colorless clear liquid (estimated)[1] |

| Odor | Green, sappy, damp, freshly bruised mallow or dock leaves[1] |

| Boiling Point | 259.00 °C at 760.00 mm Hg[1] |

| Melting Point | -34.40 °C at 760.00 mm Hg[1] |

| Flash Point | 229.00 °F (109.44 °C) TCC[3] |

| Density | 0.85900 to 0.86500 g/cm³ at 25.00 °C[3] |

| Refractive Index | 1.42100 to 1.42700 at 20.00 °C[3] |

| Vapor Pressure | 0.014000 mmHg at 25.00 °C (estimated)[1] |

| Solubility | Soluble in alcohol; water solubility is 1.132 mg/L at 25 °C (estimated)[1] |

| logP (o/w) | 5.371 (estimated)[1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is through the Fischer esterification of hexanoic acid with heptanol, using an acid catalyst.

Materials:

-

Hexanoic acid

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (B28343) (optional, for azeotropic removal of water)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (B109758) or Diethyl Ether (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Dean-Stark apparatus (optional)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine hexanoic acid (1.0 equivalent) and 1-heptanol (1.2 equivalents). The use of excess alcohol helps to drive the equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% of the limiting reagent) to the reaction mixture.

-

Reflux: If using a Dean-Stark apparatus to remove the water byproduct, fill the side arm with toluene and add toluene to the reaction flask. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Neutralization: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the excess acid catalyst and unreacted hexanoic acid. Be cautious of CO₂ evolution. Continue adding the bicarbonate solution until effervescence ceases.

-

Extraction and Washing: Wash the organic layer sequentially with water and then with a saturated brine solution to aid in phase separation.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (if any) using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation.[4]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of volatile compounds like this compound.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: A standard GC system coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used for analyzing fruit esters.

-

Injection: Splitless injection is often preferred for trace analysis.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase at a rate of 5-10°C/min to a final temperature of 250-280°C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Sample Preparation:

For pure samples, dilute in a suitable solvent like hexane (B92381) or dichloromethane before injection. For complex matrices such as food or fragrance samples, a sample preparation technique like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

Applications

The primary application of this compound is in the flavor and fragrance industry . Its fruity and green aroma profile makes it a valuable ingredient in:

-

Fragrances: Used in perfumes, colognes, and personal care products to impart fresh and fruity notes.

-

Flavors: Incorporated into food products to enhance or create fruity and waxy flavor profiles. It has been identified as a volatile component in some fruits.[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a significant ester with well-characterized physicochemical properties. Its synthesis is readily achievable through standard esterification procedures, and its analysis is effectively performed using GC-MS. The information provided in this guide offers a solid foundation for researchers and scientists working with this compound in various applications, from flavor and fragrance creation to its potential use as a building block in more complex organic syntheses.

References

A Comprehensive Technical Guide to the Solubility of Heptyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of heptyl hexanoate (B1226103) in water and a range of common organic solvents. Understanding the solubility of this ester is critical for its application in various fields, including the formulation of pharmaceuticals, flavor and fragrance development, and in the manufacturing of coatings and plasticizers. This document presents quantitative and qualitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of key experimental workflows.

Core Concepts in Solubility

Heptyl hexanoate (C₁₃H₂₆O₂) is an ester with a molecular weight of approximately 214.34 g/mol . Its structure, consisting of a heptyl alcohol component and a hexanoic acid component, features a polar ester group (-COO-) and a significant nonpolar hydrocarbon chain. This amphiphilic nature is the primary determinant of its solubility behavior, which is largely governed by the "like dissolves like" principle. The long alkyl chains contribute to its miscibility with nonpolar organic solvents, while the ester group allows for some interaction with more polar solvents.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in water and is generally understood in various organic solvents. The following table summarizes the available data. It is important to note that while quantitative data for water is available, the solubility in many organic solvents is often described qualitatively as "soluble" or "miscible," reflecting the compound's liquid nature and its chemical similarity to these solvents.

| Solvent | Chemical Formula | Polarity | Solubility (at 25 °C) | Data Type | Reference |

| Water | H₂O | High | 1.132 mg/L | Quantitative (Estimated) | [1][2] |

| Ethanol | C₂H₅OH | High | Soluble/Miscible | Qualitative | [1][2] |

| Methanol | CH₃OH | High | Soluble/Miscible | Qualitative | General Chemical Principles |

| Acetone | C₃H₆O | Medium | Soluble/Miscible | Qualitative | General Chemical Principles |

| Hexane | C₆H₁₄ | Low | Soluble/Miscible | Qualitative | General Chemical Principles |

| Toluene | C₇H₈ | Low | Soluble/Miscible | Qualitative | General Chemical Principles |

Note: "Soluble/Miscible" for the organic solvents indicates that this compound is expected to dissolve in all proportions, a common characteristic for liquid esters in common organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of a liquid ester like this compound in various solvents is crucial for its application. The following provides a detailed methodology for a standard laboratory procedure to determine liquid-liquid miscibility or the saturation point.

Methodology: Isothermal Equilibrium Shake-Flask Method

This method is a reliable technique for determining the solubility of a liquid solute in a liquid solvent.

1. Materials and Equipment:

- This compound (high purity)

- Selected solvents (analytical grade)

- Thermostatically controlled water bath or incubator

- Calibrated analytical balance

- Glass vials or flasks with airtight seals

- Magnetic stirrer and stir bars

- Calibrated positive displacement pipettes

- Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC)

2. Procedure:

3. Data Analysis:

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the underlying principles, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: The "Like Dissolves Like" principle governing this compound's solubility.

References

Heptyl Hexanoate: A Toxicological and Safety Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

Heptyl hexanoate (B1226103) (CAS No. 6976-72-3) is a fatty acid ester used as a flavoring and fragrance agent.[1] Its safety profile is of paramount importance for professionals in research, development, and manufacturing who handle this substance. This technical guide provides a comprehensive overview of the available toxicological and safety information for heptyl hexanoate, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity, green, and slightly herbal aroma.[1] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆O₂ | [2] |

| Molecular Weight | 214.34 g/mol | [2] |

| Boiling Point | 259.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 229.00 °F (109.44 °C) | [3] |

| Water Solubility | 1.132 mg/L @ 25 °C (estimated) | [3] |

| logP (o/w) | 5.371 (estimated) | [3] |

Toxicological Data

Direct toxicological data for this compound is limited. Therefore, a read-across approach is often employed, utilizing data from its expected hydrolysis products, heptanoic acid and 1-heptanol, as well as structurally similar esters.[4][5] In the body, this compound is expected to be metabolized (hydrolyzed) into heptanoic acid and 1-heptanol.[4]

Acute Toxicity

Table 1: Acute Toxicity Data

| Substance | Test | Species | Route | LD50/LC50 | Reference |

| Heptanoic Acid | LD50 | Rat | Oral | 7,000 mg/kg | [6] |

| 1-Heptanol | LD50 | Rat | Oral | 1.87 g/kg | [7] |

| Ethyl Hexanoate | LD50 | Rat | Oral | >5000 mg/kg bw | [8] |

| Ethyl Hexanoate | LD50 | Rabbit | Dermal | >5000 mg/kg bw | [8] |

| Cetyl Ethylhexanoate | LD50 | Rat | Oral | >2000 mg/kg bw | [5] |

Skin Irritation and Corrosion

Heptanoic acid is considered corrosive to the skin.[6][9] 1-Heptanol is reported to be mildly irritating to the skin and can cause defatting, leading to dryness or cracking with prolonged exposure.[10]

Table 2: Skin Irritation/Corrosion Data

| Substance | Species | Observation | Reference |

| Heptanoic Acid | Not specified | Causes severe skin burns. | [6][9] |

| 1-Heptanol | Not specified | Mildly irritating to the skin. | [10] |

| Ethyl Hexanoate | Rabbit | Moderately irritating when applied neat under occlusion for 24 hours. | [8] |

| Cetyl Ethylhexanoate | Rabbit | Severely irritating (undiluted). | [4] |

| Cetyl Ethylhexanoate | Guinea Pig | Moderately irritating (undiluted). | [4] |

| Cetyl Ethylhexanoate | Rat | Mildly irritating (undiluted). | [4] |

Eye Irritation and Corrosion

Heptanoic acid is classified as causing serious eye damage.[6][9] 1-Heptanol is irritating to the eyes.[10][11]

Table 3: Eye Irritation/Corrosion Data

| Substance | Species | Observation | Reference |

| Heptanoic Acid | Not specified | Causes serious eye damage. | [6] |

| 1-Heptanol | Not specified | Irritating to the eyes. | [10][11] |

Skin Sensitization

No sensitizing effects are known for heptanoic acid.[6] The Local Lymph Node Assay (LLNA) is a common method for assessing the skin sensitization potential of chemicals.[1][12]

Table 4: Skin Sensitization Data

| Substance | Test | Species | Result | Reference |

| Heptanoic Acid | Not specified | No sensitizing effects known. | [6] | |

| Ethyl Hexanoate | LLNA (read-across from methyl octanoate) | Not specified | Weak sensitiser | [8] |

Genotoxicity

Repeated Dose Toxicity

A 90-day repeated dose oral toxicity study in rats for heptanoic acid established a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg.[15]

Experimental Protocols

Detailed experimental methodologies are critical for the interpretation and replication of toxicological studies. The following sections describe the typical protocols for key toxicological endpoints based on OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[16][17][18]

-

Test System: Healthy, young adult albino rabbits are typically used.

-

Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) on one animal.[16] The area is covered with a semi-occlusive dressing for a 4-hour exposure period.[17]

-

Observation: The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.[16]

-

Endpoint: The severity of skin reactions is scored. If corrosive effects are not observed in the initial animal, the test is confirmed on additional animals.[16]

Acute Eye Irritation/Corrosion (Based on OECD 405)

This study is designed to determine the potential of a substance to cause eye irritation or corrosion.[3][19][20][21]

-

Test System: Healthy, young adult albino rabbits are the preferred species.[20]

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are held together for about one second.[20]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended to assess reversibility.[19]

-

Endpoint: Ocular lesions are scored to determine the irritation potential. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[20]

Skin Sensitization: Local Lymph Node Assay (LLNA) (Based on OECD 429)

The LLNA is an in vivo method for identifying potential skin sensitizers.[12][22][23]

-

Test System: CBA/J strain mice are typically used.

-

Procedure: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[22] On day 5, the mice are injected intravenously with ³H-methyl thymidine (B127349).

-

Endpoint: The draining auricular lymph nodes are excised, and the incorporation of ³H-methyl thymidine is measured as an indicator of lymphocyte proliferation. A stimulation index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of 3 or greater is considered a positive response.[12]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)

This in vitro assay is used to detect gene mutations.[14][24][25][26]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[24][26] The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Endpoint: The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted. A significant, dose-related increase in the number of revertants compared to the control indicates a mutagenic potential.[24]

In Vitro Mammalian Cell Micronucleus Test (Based on OECD 487)

This in vitro test detects chromosomal damage.[13][27][28][29][30]

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.[13][29]

-

Procedure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix). The cells are then treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.[29]

-

Endpoint: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells) in binucleated cells is determined. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[30]

Toxicological Assessment Workflow

The toxicological assessment of a chemical substance like this compound typically follows a structured workflow to ensure a comprehensive evaluation of its potential hazards.

Caption: General workflow for toxicological assessment of a chemical substance.

Conclusion

The available data, primarily from read-across to its hydrolysis products and structural analogs, suggests that this compound has low acute toxicity. However, its hydrolysis product, heptanoic acid, is corrosive to the skin and eyes, indicating that this compound may also have irritant properties. The sensitization potential appears to be low. A comprehensive toxicological evaluation, including genotoxicity and repeated dose toxicity studies, would be necessary for a complete safety assessment, particularly for applications involving significant human exposure. Researchers and professionals handling this compound should adhere to the safety precautions outlined in the safety data sheet, including the use of appropriate personal protective equipment to avoid skin and eye contact.

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. This compound | C13H26O2 | CID 81464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. agilent.com [agilent.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 9. arkema.com [arkema.com]

- 10. ICSC 1082 - 1-HEPTANOL [inchem.org]

- 11. vigon.com [vigon.com]

- 12. oecd.org [oecd.org]

- 13. criver.com [criver.com]

- 14. nib.si [nib.si]

- 15. chemicalbook.com [chemicalbook.com]

- 16. oecd.org [oecd.org]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. ftp.cdc.gov [ftp.cdc.gov]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 25. oecd.org [oecd.org]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]

- 29. nucro-technics.com [nucro-technics.com]

- 30. x-cellr8.com [x-cellr8.com]

Synonyms and alternative names for heptyl hexanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of heptyl hexanoate (B1226103), covering its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity: Synonyms and Alternative Names

Heptyl hexanoate is a fatty acid ester with a variety of synonyms and alternative names used across different chemical databases and commercial suppliers. A clear understanding of these names is crucial for accurate literature searches and material sourcing.

-

IUPAC Name: this compound[1]

-

Synonyms: Hexanoic acid, heptyl ester; n-Heptyl hexanoate; n-HEPTYL CAPROATE[1]

-

CAS Number: 6976-72-3[1]

-

EINECS Number: 230-239-8[1]

-

PubChem CID: 81464[1]

-

Other Identifiers: AI3-31118, DTXSID10220050, NSC 24779[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O₂ | [1][2] |

| Molecular Weight | 214.34 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 258.6 °C at 760 mmHg | |

| Flash Point | 229.00 °F (109.44 °C) | [2] |

| Density | 0.869 g/cm³ | |

| Refractive Index | 1.432 | |

| Solubility | Insoluble in water; Soluble in alcohol | [2] |

| Purity | ≥97% | [4] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound, based on established chemical principles for similar ester compounds.

Synthesis: Fischer-Speier Esterification

This compound can be synthesized via the Fischer-Speier esterification, a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6]

Reaction:

Hexanoic Acid + 1-Heptanol ⇌ this compound + Water

Materials:

-

Hexanoic acid

-

1-Heptanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1.0 molar equivalent of hexanoic acid, 1.2 molar equivalents of 1-heptanol, and a suitable volume of toluene.

-

Catalyst Addition: While stirring, carefully add a catalytic amount (e.g., 0.05 molar equivalents) of concentrated sulfuric acid.

-

Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the product. Continue reflux until no more water is collected.[6][7]

-

Work-up:

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

Logical Workflow for Fischer-Speier Esterification:

Purification: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain a high-purity product.[8]

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)

-

Vacuum source

-

Heating mantle

-

Collection flasks

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Distillation:

-

Place the crude this compound in the distillation flask.

-

Apply vacuum and begin heating the flask gently.

-

Collect the fractions that distill at the boiling point of this compound at the applied pressure. The boiling point will be lower than the atmospheric boiling point.

-

Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

-

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.[9]

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C), and hold for a period to ensure elution of the compound.[10]

-

Carrier Gas: Helium at a constant flow rate.[1]

-

Mass Spectrometer: Electron Ionization (EI) source.

-

Data Analysis: The retention time of the peak corresponding to this compound is compared with that of a standard. The mass spectrum of the peak should show the characteristic fragmentation pattern of this compound.[1]

Experimental Workflow for GC-MS Analysis:

Biological Activity and Signaling Pathways (Hypothetical)

While this compound is known as an insect pheromone, its direct role in mammalian cell signaling and drug development is not well-established.[11][12] However, based on the known activities of other fatty acid esters, a hypothetical signaling pathway can be proposed. Fatty acid derivatives are recognized as signaling molecules that can modulate various physiological processes, often through G protein-coupled receptors (GPCRs).[13][14][15]

One such receptor is GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), which is activated by long-chain fatty acids and has been implicated in mediating anti-inflammatory effects and improving insulin (B600854) sensitivity.[13] It is plausible that this compound, as a fatty acid ester, could interact with GPR120 or a similar receptor.

Hypothetical GPR120 Signaling Cascade:

Upon binding of a ligand like a fatty acid ester, GPR120 could initiate a signaling cascade. This could involve the dissociation of the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC would then hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade can ultimately lead to the modulation of gene expression related to inflammation and metabolism.[13]

References

- 1. This compound | C13H26O2 | CID 81464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 6976-72-3 [thegoodscentscompany.com]

- 3. This compound [myskinrecipes.com]

- 4. cenmed.com [cenmed.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Purification [chem.rochester.edu]

- 9. benchchem.com [benchchem.com]

- 10. n-Heptyl hexanoate [webbook.nist.gov]

- 11. This compound | 6976-72-3 | MOLNOVA [molnova.com]

- 12. Semiochemical compound: this compound | C13H26O2 [pherobase.com]

- 13. benchchem.com [benchchem.com]

- 14. Fatty acid-mediated signaling as a target for developing type 1 diabetes therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Heptyl Hexanoate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl hexanoate (B1226103), a volatile ester contributing to the characteristic aroma of many fruits and flowers, is synthesized in plants through a series of enzymatic reactions. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of heptyl hexanoate, detailing the precursor molecules, key enzymes, and regulatory mechanisms. The guide also includes comprehensive experimental protocols for the heterologous expression and purification of alcohol acyltransferases (AATs), in vitro enzyme activity assays, and the analysis of volatile esters using gas chromatography-mass spectrometry (GC-MS). Furthermore, quantitative data on related ester compounds are presented in a structured format to serve as a reference for future research in this area.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in plants is a multi-step process that involves the convergence of two distinct pathways: the fatty acid biosynthesis pathway, which provides the acyl moiety (hexanoyl-CoA), and a lipid-derived pathway that generates the alcohol moiety (heptanol). The final step involves the esterification of these two precursors, catalyzed by an alcohol acyltransferase (AAT).

Biosynthesis of Hexanoyl-CoA

Hexanoyl-CoA is a six-carbon acyl-CoA synthesized through the fatty acid synthase (FAS) complex located in the plastids.[1][2] The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase.[3] Subsequently, the FAS complex catalyzes a series of condensation, reduction, dehydration, and second reduction reactions, adding two-carbon units from malonyl-ACP to the growing acyl chain.[2] The termination of fatty acid synthesis at a chain length of six carbons to yield hexanoyl-ACP is less common than the production of longer-chain fatty acids like palmitoyl-ACP (C16) and stearoyl-ACP (C18).[1] The hexanoyl-ACP is then released as hexanoic acid by a thioesterase and subsequently activated to hexanoyl-CoA in the cytoplasm by an acyl-activating enzyme (AAE).[4][5]

Biosynthesis of Heptanol (B41253)

The seven-carbon alcohol, heptanol, is likely derived from the reduction of heptanal (B48729). Heptanal can be formed through the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of unsaturated fatty acids.[6] Specifically, linoleic acid can be oxygenated by LOX to form a hydroperoxide, which is then cleaved by a hydroperoxide lyase (HPL) to yield aldehydes of varying chain lengths. While the primary products are typically C6 and C9 aldehydes, the formation of C7 aldehydes is also possible.[6] The resulting heptanal is then reduced to heptanol by an alcohol dehydrogenase (ADH) or a fatty aldehyde reductase.[4][7] Alternatively, fatty acyl-CoA reductases (FARs) can directly reduce a seven-carbon acyl-CoA to heptanol.[8]

Esterification: The Final Step

The final step in the biosynthesis of this compound is the condensation of hexanoyl-CoA and heptanol, a reaction catalyzed by an alcohol acyltransferase (AAT).[8][9] AATs belong to the BAHD superfamily of acyltransferases and are responsible for the synthesis of a wide variety of volatile esters in plants.[10] These enzymes exhibit broad substrate specificity, allowing them to utilize a range of acyl-CoAs and alcohols to produce a diverse array of esters.[11] The availability of the precursors, hexanoyl-CoA and heptanol, and the expression and kinetic properties of the specific AAT isoenzyme determine the rate of this compound production.[12]

Quantitative Data

Quantitative data on the abundance of this compound in various plant tissues is limited. However, studies on related esters provide a framework for the expected concentration ranges. The following table summarizes the quantitative analysis of hexanoate esters in different plant species.

| Plant Species | Plant Part | Ester Compound | Concentration/Relative Abundance | Reference |

| Fragaria x ananassa (Strawberry) | Fruit | Ethyl hexanoate | 0.1 - 1.5 µg/g fresh weight | [12] |

| Malus domestica (Apple) | Fruit | Butyl hexanoate | 0.05 - 0.8 µg/g fresh weight | N/A |

| Vitis vinifera (Grape) | Berry | Ethyl hexanoate | 10 - 150 µg/L in juice | N/A |

| Pelargonium graveolens (Rose Geranium) | Essential Oil | Citronellyl hexanoate | 1.2% of total volatile oil | [13] |

Experimental Protocols

Heterologous Expression and Purification of a Candidate Alcohol Acyltransferase (AAT)

This protocol describes the expression of a candidate AAT gene in Escherichia coli and subsequent purification of the recombinant protein.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

-

Cloning: Clone the full-length coding sequence of the candidate AAT gene into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Expression: a. Inoculate a starter culture of the transformed E. coli and grow overnight. b. Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and incubate on ice. c. Sonicate the cell suspension to lyse the cells. d. Centrifuge to pellet the cell debris and collect the supernatant.

-

Purification: a. Load the supernatant onto a pre-equilibrated Ni-NTA column. b. Wash the column with wash buffer to remove unbound proteins. c. Elute the His-tagged AAT protein with elution buffer.

-

Dialysis: Dialyze the purified protein against dialysis buffer to remove imidazole and for storage.

-

Analysis: Analyze the purity of the protein by SDS-PAGE.

In Vitro AAT Activity Assay

This protocol measures the activity of the purified AAT enzyme.[14]

Materials:

-

Purified AAT enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

Hexanoyl-CoA

-

Heptanol

-

Internal standard (e.g., tetradecane)

-

Organic solvent for extraction (e.g., hexane)

-

GC-MS for analysis

Procedure:

-

Reaction Setup: In a glass vial, prepare the reaction mixture containing assay buffer, a specific concentration of heptanol, and the purified AAT enzyme.

-

Initiation: Start the reaction by adding hexanoyl-CoA.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Termination and Extraction: Stop the reaction by adding a salt solution (e.g., saturated NaCl). Add an organic solvent containing an internal standard and vortex to extract the formed this compound.

-

Analysis: Analyze the organic phase by GC-MS to identify and quantify the this compound produced.

-

Controls: Perform control reactions without the enzyme or without one of the substrates to ensure the observed product is due to enzymatic activity.

GC-MS Analysis of Volatile Esters from Plant Tissue

This protocol describes the extraction and analysis of volatile esters from plant material.[9][15][16]

Materials:

-

Plant tissue (e.g., leaves, flowers, fruits)

-

Liquid nitrogen

-

Extraction solvent (e.g., hexane (B92381) with an internal standard)

-

Solid-Phase Microextraction (SPME) fiber (optional, for headspace analysis)

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation: a. Harvest fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder.

-

Extraction (Solvent Extraction): a. Add a known amount of the powdered tissue to a vial containing the extraction solvent. b. Vortex vigorously and incubate at room temperature with shaking. c. Centrifuge to pellet the plant material. d. Transfer the supernatant to a new vial for GC-MS analysis.

-

Extraction (Headspace SPME): a. Place a known amount of the powdered tissue in a headspace vial. b. Seal the vial and incubate at a specific temperature to allow volatiles to accumulate in the headspace. c. Expose the SPME fiber to the headspace for a defined period to adsorb the volatiles. d. Retract the fiber and insert it into the GC injector for thermal desorption.

-

GC-MS Analysis: a. Injector: Set to a high temperature (e.g., 250°C) for sample vaporization. b. Oven Program: Use a temperature gradient to separate the compounds based on their boiling points (e.g., initial temperature of 50°C, ramp to 250°C). c. Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-500.

-

Data Analysis: a. Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. b. Quantify the compound by comparing its peak area to that of the internal standard.

Conclusion